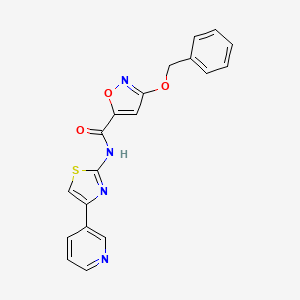
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound known for its unique chemical structure. As an organic molecule, it consists of multiple functional groups that provide versatile reactivity, making it significant in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes
The synthesis of 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone generally involves multiple steps:
Formation of 3-chloropyridin-4-yl derivative: : This step includes chlorination reactions usually facilitated by thionyl chloride or similar chlorinating agents under controlled temperatures.
Piperidin-1-yl group attachment: : The piperidine ring is introduced via nucleophilic substitution reactions involving appropriate piperidine derivatives.
Formation of 1H-1,2,4-triazol-1-yl group: : This segment is typically synthesized through cyclization reactions starting from hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial synthesis optimizes these reactions for scalability:
High-throughput chlorination: : Leveraging continuous flow systems for efficient chlorination.
Batch or continuous processing: : Utilizing large reactors for nucleophilic substitution and cyclization, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone participates in various chemical reactions:
Oxidation: : It can be oxidized to form various oxides, often using oxidizing agents like hydrogen peroxide or KMnO₄.
Reduction: : Employing reducing agents such as LiAlH₄ can modify certain functional groups.
Substitution: : The compound's halogen and triazole groups can undergo nucleophilic substitution, enabling the formation of various derivatives.
Hydrolysis: : Under acidic or basic conditions, hydrolysis can break down the compound into smaller fragments.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone serves as an intermediate for various complex molecules, facilitating the creation of novel compounds with potential utility in various domains.
Biology and Medicine
Drug Development: : The compound’s structure allows it to act as a scaffold for the development of pharmacologically active agents, potentially targeting enzymes or receptors involved in disease pathways.
Enzyme Inhibition: : The triazole ring can interact with enzyme active sites, making it useful in designing enzyme inhibitors.
Industry
Material Science: : It can be incorporated into polymers to modify their properties, such as enhancing durability or thermal resistance.
Agriculture: : Potential use as a component in pesticides due to its activity against various pests.
Mécanisme D'action
The compound's mechanism of action involves:
Molecular Targets: : The chloropyridinyl group can interact with cellular components, disrupting cellular processes. The triazole ring also exhibits binding affinity to specific proteins.
Pathways: : By binding to enzymes or receptors, it can inhibit or activate certain biochemical pathways, leading to desired pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropyridin-4-yl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: : Similar in structure but lacks certain reactivity.
4-Chloro-1-piperidinyl-1,2,4-triazolyl ethane derivatives: : Shares similar functional groups but may exhibit different chemical behavior.
Chloropyridine-triazole conjugates: : Often used in similar applications but with varying effectiveness.
Uniqueness
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone stands out due to its specific combination of functional groups, offering unique reactivity and stability, making it valuable for targeted scientific and industrial applications.
This compound encapsulates a balance of reactivity and stability, making it a crucial player in synthetic, medicinal, and industrial chemistry
Propriétés
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c15-12-7-16-4-1-13(12)22-11-2-5-19(6-3-11)14(21)8-20-10-17-9-18-20/h1,4,7,9-11H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMNPVKNFOHPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide](/img/structure/B2826006.png)



![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)

![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2826020.png)


![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![3-[2-methoxy-2-(thiophen-3-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2826024.png)

